molecular formula C19H16ClN5O3 B3018793 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1008482-62-9

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B3018793
CAS No.: 1008482-62-9
M. Wt: 397.82
InChI Key: HMEFWBBNVCXWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5O3 and its molecular weight is 397.82. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

  • Research on Chloroacetanilide Herbicides: A study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide, which shares structural similarities with the compound . This research aids in understanding the metabolism and mode of action of such compounds (Latli & Casida, 1995).

Synthesis and Inhibition Studies

  • Cholinesterase Inhibition Studies: A 2020 study by Riaz et al. synthesized new N-aryl derivatives of a similar compound. These derivatives showed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurological functions (Riaz et al., 2020).

Chemical Synthesis and Structural Characterization

  • Regioselective Syntheses of Benzoxazoles: Li et al. (2009) conducted a study on the regioselective synthesis of benzoxazoles, which are structurally related to the compound . This research contributes to the understanding of chemical synthesis techniques for similar compounds (Li et al., 2009).

Applications in Organometallic Chemistry

  • Study on Silylation of Acetamide Derivatives: A 2017 study by Lazareva et al. explored the silylation of N-(2-hydroxyphenyl)acetamide, a process related to the synthesis and modification of compounds like the one . This contributes to the understanding of the properties of resulting heterocycles (Lazareva et al., 2017).

Antimicrobial Activity Research

  • Synthesis and Antimicrobial Activities: Bektaş et al. (2010) synthesized new 1,2,4-Triazole derivatives, including compounds structurally similar to the one . These compounds were evaluated for their antimicrobial activities, providing insights into their potential medical applications (Bektaş et al., 2010).

Ligand Design and Coordination Chemistry

  • Rhenium Coordination Studies: A 2017 study by Wang et al. investigated the synthesis of multidentate ligands for coordination with rhenium cores. This research is relevant for understanding the complexation behavior of compounds similar to the one (Wang et al., 2017).

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-5-7-13(8-6-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-4-2-3-12(20)9-14/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEFWBBNVCXWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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